molecular formula C16H21N3O4 B2900551 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1421444-44-1

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2900551
CAS No.: 1421444-44-1
M. Wt: 319.361
InChI Key: ZIARHXSAJSDYJR-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, a hydroxyethyl group, and a pyrrolidinone moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde, ethylene oxide, and succinic anhydride.

    Step 1 Formation of Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to form 2-(4-(dimethylamino)phenyl)-2-hydroxyethanol.

    Step 2 Acylation: The intermediate is then acylated using succinic anhydride in the presence of a catalyst like pyridine to yield the final product, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and protein binding.

    Cellular Imaging: Fluorescent derivatives can be used for imaging cellular components.

Medicine

    Drug Development: Potential precursor for pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl group can form covalent bonds with active sites. The pyrrolidinone moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-18(2)12-5-3-11(4-6-12)13(20)9-17-14(21)10-19-15(22)7-8-16(19)23/h3-6,13,20H,7-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIARHXSAJSDYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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